

# 2-Methyl-1-penten-3-ol chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-1-penten-3-OL

Cat. No.: B1580522

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An In-depth Technical Guide to **2-Methyl-1-penten-3-ol**: Chemical Properties and Structure

## Introduction

**2-Methyl-1-penten-3-ol** is an organic compound with the molecular formula  $C_6H_{12}O$ .<sup>[1][2][3][4][5][6]</sup> It is classified as a secondary alcohol and is characterized by a pentene backbone with a methyl substituent at the second position and a hydroxyl group at the third position.<sup>[1]</sup> This compound, also known by synonyms such as 1-Penten-3-ol, 2-methyl- and Propanol, 1-ethyl-2-methylene-, is a valuable intermediate in organic synthesis.<sup>[2][3][4][5][6]</sup> It finds applications in the flavor and fragrance industry and serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.<sup>[1]</sup> The presence of a chiral center at the carbon atom bearing the hydroxyl group (C-3) results in two stereoisomers, (R)- and (S)-**2-methyl-1-penten-3-ol**.<sup>[1][7]</sup>

## Chemical and Physical Properties

The physicochemical properties of **2-methyl-1-penten-3-ol** are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

Property	Value	Source(s)
Molecular Formula	C6H12O	[1][2][3][4][5][6]
Molecular Weight	100.16 g/mol	[1][2][3]
IUPAC Name	2-methylpent-1-en-3-ol	[1][2]
CAS Number	2088-07-5	[1][2][3][4][5][6]
Appearance	Colorless to pale yellow clear liquid	[8]
Boiling Point	117-118 °C[1], 134-135 °C (est.)	[1][8]
Melting Point	~22.55 °C	[1]
Density	0.838 g/mL at 25 °C	[1]
Solubility	Limited solubility in water, soluble in alcohols.[1] 14180 mg/L @ 25 °C (est.).	[1][8]
Flash Point	109.00 °F (42.80 °C) (est.)	[8]
Vapor Pressure	3.92 mmHg (est.)	[8]
logP (o/w)	1.409 (est.)	[8]
Kovats Retention Index	776, 780 (Semi-standard non-polar); 1382 (Standard polar)	[2][5][9]

## Chemical Structure and Stereochemistry

The structure of **2-methyl-1-penten-3-ol** features a five-carbon chain with a double bond between C-1 and C-2, a methyl group at C-2, and a hydroxyl group at C-3. The carbon at position 3 is a stereogenic center as it is bonded to four different substituents: a hydroxyl group, a hydrogen atom, an ethyl group, and a vinyl group with a methyl substituent.[1]

- SMILES: CCC(C(=C)C)O[1]
- InChI: InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3[1][2]

- InChIKey:DHNPVHJGKASNBQ-UHFFFAOYSA-N[1][2][3][4][5][6]

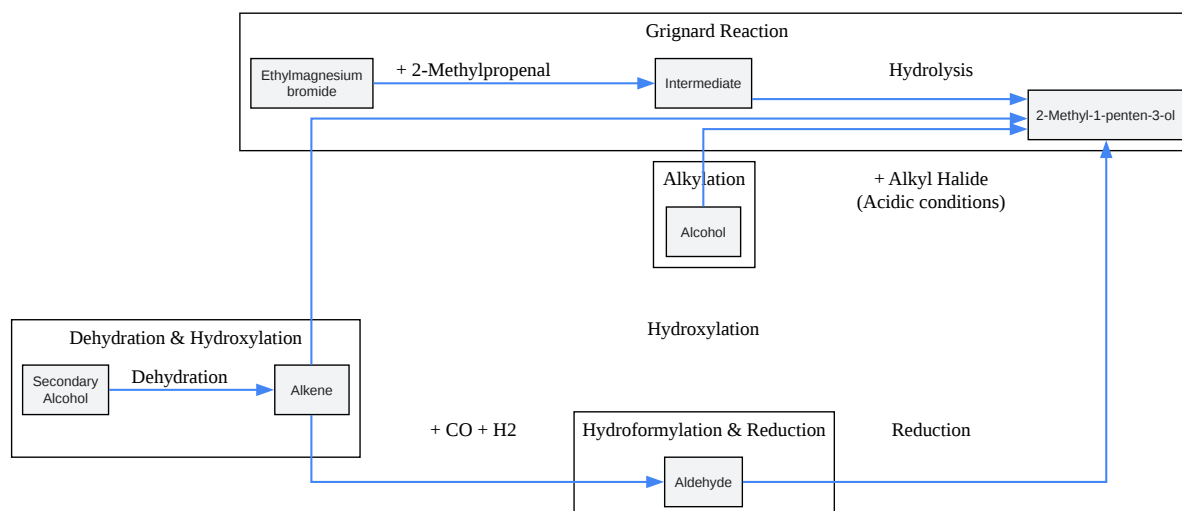
Caption: Chemical structure of **2-Methyl-1-penten-3-ol**.

## Experimental Protocols

### Synthesis Methods

Several general synthetic routes can be employed for the preparation of **2-methyl-1-penten-3-ol**.<sup>[1]</sup>

- Grignard Reaction: A common method for the synthesis of such secondary alcohols is the Grignard reaction. The reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 2-pentanone would yield 3-methyl-1-penten-3-ol, an isomer. To obtain **2-methyl-1-penten-3-ol**, one could react ethylmagnesium bromide with 2-methylpropenal.
- Alkylation of Alcohols: This method involves the use of suitable alkyl halides with alcohols under acidic conditions.<sup>[1]</sup>
- Dehydration of Alcohols: The dehydration of secondary alcohols can produce alkenes, which can then be hydroxylated to form the desired product.<sup>[1]</sup>
- Hydroformylation: This process involves reacting alkenes with carbon monoxide and hydrogen to form an aldehyde, which is subsequently reduced to the corresponding alcohol.<sup>[1]</sup>



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Caption: General synthesis pathways for **2-Methyl-1-penten-3-ol**.

## Analytical Methods

The characterization of **2-methyl-1-penten-3-ol** is typically performed using standard analytical techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is used to separate and identify the components of a mixture. The mass spectrum of **2-methyl-1-penten-3-ol** shows a top peak at  $m/z$  71 and second and third highest peaks at  $m/z$  43 and 41, respectively.[2]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-methyl-1-penten-3-ol** would show characteristic

absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).[2]  
[6]

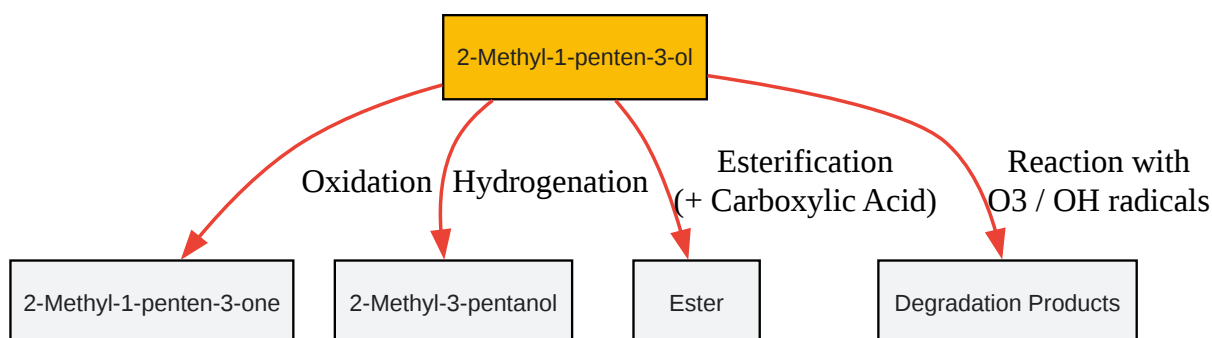
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to determine the detailed structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[2]

## Chemical Reactivity and Biological Activity

### Chemical Reactions

**2-Methyl-1-penten-3-ol** exhibits reactivity typical of both alcohols and alkenes.

- Oxidation: The secondary alcohol group can be oxidized to a ketone (2-methyl-1-penten-3-one) using appropriate oxidizing agents.[1]
- Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, yielding 2-methyl-3-pentanol.[1]
- Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst leads to the formation of esters, which are often used in the flavor and fragrance industries.[1]
- Reaction with Ozone and Hydroxyl Radicals: As an unsaturated alcohol, it can react with atmospheric oxidants like ozone and hydroxyl radicals, leading to various degradation products.[1][10]



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Caption: Key chemical reactions of **2-Methyl-1-penten-3-ol**.

## Biological Activity

Preliminary research suggests that **2-methyl-1-penten-3-ol** may possess biological activity. It has shown antimicrobial properties, which could make it a candidate for applications in food preservation and agriculture.[1] Further investigation into its interactions with biological systems and potential roles in signaling pathways is warranted.[1]

## Safety and Handling

**2-Methyl-1-penten-3-ol** is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[11] It should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[11]

## Conclusion

**2-Methyl-1-penten-3-ol** is a versatile chemical with a range of applications, particularly in the synthesis of other organic compounds. Its unique structure, containing both a double bond and a hydroxyl group on a chiral center, provides multiple avenues for chemical modification. A thorough understanding of its chemical and physical properties, as outlined in this guide, is essential for its safe and effective use in research and industrial settings.

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